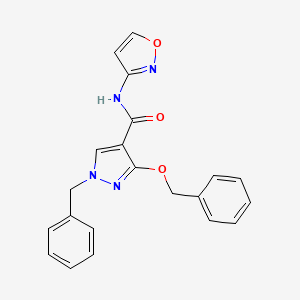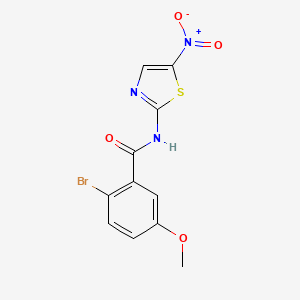![molecular formula C13H12Cl2N2O2S B2992267 2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine CAS No. 338955-84-3](/img/structure/B2992267.png)
2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine (DCBSMP) is an important organic compound that has a wide range of applications in the scientific and medical fields. It is a versatile compound that can be used for synthesizing other compounds, for scientific research, and for medical treatments. In
Aplicaciones Científicas De Investigación
Antifolate Inhibitors of Thymidylate Synthase
A study highlighted the synthesis of novel compounds as potential inhibitors of thymidylate synthase (TS) for antitumor and/or antibacterial agents. These compounds, including derivatives similar to the queried chemical structure, were evaluated for their inhibitory effects on human and various other species' TS and dihydrofolate reductases (DHFRs). The analogues with specific substituents showed potent inhibitory effects against human TS, suggesting their utility in developing new antifolate drugs (Gangjee et al., 1996).
Spectroscopic Analysis and Molecular Docking
Another research focus is the spectroscopic investigation and molecular docking study of chemotherapeutic agents, including derivatives of the queried compound. For example, studies involving 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile provided insights into its structural properties and potential inhibitory activity against various enzymes, indicating its role as a potential anti-diabetic compound (Alzoman et al., 2015).
Crystal Structure and Cytotoxic Activity
The synthesis and crystal structure analysis of novel 4-thiopyrimidine derivatives have shown significant features in hydrogen-bond interactions. These studies explore the structural basis for their cytotoxicity against various cancer cell lines, providing a foundation for the development of new anticancer agents (Stolarczyk et al., 2018).
Pyrimethamine Interactions
Research on pyrimethamine, a compound structurally related to the queried chemical, involves studying its interaction with sulfonate and carboxylate ions. These studies offer insights into hydrogen bonding motifs and base pairing, which are crucial for designing drugs with enhanced efficacy and specificity (Balasubramani et al., 2007).
Nucleophilic Substitution and Herbicide Intermediates
The enhancement of nucleophilic substitution reactions in the synthesis of pyrimidinyloxy derivatives, used as intermediates for herbicides, has been demonstrated. These findings highlight the application of sulfinates in increasing the rate of substitution, offering pathways for the synthesis of potent herbicides (Bessard & Crettaz, 2000).
Propiedades
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-dimethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-18-11-6-16-13(17-12(11)19-2)20-7-8-9(14)4-3-5-10(8)15/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHILUGXWFJQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)SCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate](/img/structure/B2992188.png)
![N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2992191.png)


![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2992197.png)

![5-((2-Bromophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2992200.png)
![3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline](/img/structure/B2992202.png)
![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992203.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2992205.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2992206.png)
